Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate
Overview
Description
Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C13H12N2O4S . It has a molecular weight of 292.31 . The compound appears as a dark yellow powder .
Synthesis Analysis
While specific synthesis methods for Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate were not found in the search results, thiophene derivatives in general can be synthesized through various methods. These include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Molecular Structure Analysis
The InChI code for Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate is 1S/C13H13N2O4S/c1-2-19-13(16)12-10(14)7-11(20-12)8-3-5-9(6-4-8)15(17)18/h3-7,20H,2,14H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate has a melting point of 170-178 °C . It should be stored at temperatures between 0-8°C .Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, including Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate, are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Anti-Inflammatory and Anti-Psychotic Applications
These compounds have been proven to be effective drugs in the current disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic .
Anti-Arrhythmic and Anti-Anxiety Applications
Thiophene derivatives have also shown anti-arrhythmic and anti-anxiety properties .
Anti-Fungal and Antioxidant Applications
In addition to the above, these compounds have demonstrated anti-fungal and antioxidant properties .
Estrogen Receptor Modulating and Anti-Mitotic Applications
Thiophene derivatives have shown estrogen receptor modulating and anti-mitotic properties .
Anti-Microbial and Kinases Inhibiting Applications
These compounds have also been found to have anti-microbial and kinases inhibiting properties .
Anti-Cancer Applications
Thiophene derivatives have shown potential in anti-cancer applications .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Future Directions
The future directions for research on Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of biological effects exhibited by thiophene derivatives , these compounds may have potential applications in the development of new pharmaceuticals and other products.
properties
IUPAC Name |
ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-2-19-13(16)12-10(14)7-11(20-12)8-3-5-9(6-4-8)15(17)18/h3-7H,2,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFNXFXZMZYAKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101208438 | |
Record name | Ethyl 3-amino-5-(4-nitrophenyl)-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101208438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate | |
CAS RN |
91077-00-8, 910077-00-8 | |
Record name | Ethyl 3-amino-5-(4-nitrophenyl)-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91077-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-amino-5-(4-nitrophenyl)-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101208438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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